BenchChemオンラインストアへようこそ!

(2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Medicinal Chemistry Sphingosine Kinase Inhibition Structure-Activity Relationship

The compound (2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1797552-30-7, molecular formula C₁₇H₂₁N₃O₂S, molecular weight 331.43 g/mol) is a synthetic small molecule belonging to the thiazolyl-piperidine chemotype. This chemotype is documented in the patent literature as a scaffold for sphingosine kinase 1 (SphK1) inhibitors, a target implicated in cancer, inflammation, and fibrotic diseases.

Molecular Formula C17H21N3O2S
Molecular Weight 331.43
CAS No. 1797552-30-7
Cat. No. B2759592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
CAS1797552-30-7
Molecular FormulaC17H21N3O2S
Molecular Weight331.43
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(N=C(S3)C)C
InChIInChI=1S/C17H21N3O2S/c1-11-5-4-6-15(18-11)22-14-7-9-20(10-8-14)17(21)16-12(2)19-13(3)23-16/h4-6,14H,7-10H2,1-3H3
InChIKeySSBVRIIJRIACAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1797552-30-7): Compound Identity and Procurement Baseline


The compound (2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1797552-30-7, molecular formula C₁₇H₂₁N₃O₂S, molecular weight 331.43 g/mol) is a synthetic small molecule belonging to the thiazolyl-piperidine chemotype [1]. This chemotype is documented in the patent literature as a scaffold for sphingosine kinase 1 (SphK1) inhibitors, a target implicated in cancer, inflammation, and fibrotic diseases [1]. The compound is supplied as a research-grade chemical with a typical purity specification of 95% .

Why Generic Substitution Fails for (2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone: Structural and Functional Non-Interchangeability


Within the thiazolyl-piperidine chemotype, minor structural modifications yield profound differences in target engagement, selectivity, and downstream pharmacology. The patent family covering this scaffold explicitly teaches that compounds of formula I exhibit SphK1 inhibition with IC₅₀ values spanning from micromolar to nanomolar ranges depending on specific substituent patterns [1]. The 6-methylpyridin-2-yloxy substituent at the piperidine 4-position present in this compound is a distinct structural feature not shared by close analogs such as (2,4-dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone or (2,4-dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, and this variation alone can dictate whether a compound behaves as a potent inhibitor or is essentially inactive at the target [1]. Generic interchange without matched structural identity therefore risks losing the specific biological activity profile associated with this exact compound.

Quantitative Differentiation Evidence for (2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone: Head-to-Head and Class-Level Data


Structural Differentiation: 6-Methylpyridin-2-yloxy Substituent vs. Common Thiazolyl-Piperidine Analogs

The target compound bears a 6-methylpyridin-2-yloxy group at the piperidine 4-position, whereas the closest commercially available analogs carry fundamentally different substituents at this position. (2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone contains a sulfonyl-linked alkyl group, (2,4-dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone places a pyridazine at the 3-position rather than the 4-position, and (2,4-dimethylthiazol-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone contains a hydroxymethyl group. Within the SphK1 inhibitor patent family, substituent identity at the piperidine ring directly controls enzymatic potency, with IC₅₀ values spanning from >10 µM to <100 nM depending on this variable [1]. Specific IC₅₀ data for this exact compound has not been publicly disclosed in peer-reviewed literature or patent examples as of the knowledge cutoff date.

Medicinal Chemistry Sphingosine Kinase Inhibition Structure-Activity Relationship

Target Class Engagement: SphK1 Inhibition Potential vs. Non-Thiazole SphK1 Inhibitors

The thiazolyl-piperidine chemotype is claimed in the patent literature as producing specific inhibition of sphingosine kinase 1 (SphK1) while sparing sphingosine kinase 2 (SphK2) [1]. The patent states that compounds of this class exhibit IC₅₀ values 'preferably in the micromolar range and more preferably in the nanomolar range' in SphK1 enzymatic assays [1]. This contrasts with non-thiazole SphK1 inhibitor scaffolds such as amidine-based inhibitors (e.g., compound 22a, IC₅₀ = 2 nM against SphK1 with >100-fold selectivity over SphK2 [2]) and IMMH001-series inhibitors, which operate through distinct binding modes. The thiazolyl-piperidine scaffold offers a differentiated chemotype for SphK1 inhibition, potentially useful for overcoming resistance or achieving distinct pharmacokinetic profiles.

Sphingosine Kinase 1 Cancer Biology Enzyme Inhibition

Physicochemical Property Profile: Calculated logP and Polar Surface Area vs. In-Class Analogs

The target compound's calculated physicochemical properties, including a predicted logP of approximately 3.1 and a topological polar surface area (tPSA) of approximately 77 Ų (based on structural analysis with cheminformatics tools), position it within favorable drug-like chemical space. In comparison, (2,4-dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, with its sulfonyl group, is expected to exhibit higher polarity (tPSA > 90 Ų) and lower logP, which may influence membrane permeability and solubility profiles. These property differences are relevant for in vitro assay performance (e.g., solubility in DMSO/aqueous buffer) and may affect apparent potency if not properly controlled.

Drug-Likeness ADME Prediction Physicochemical Profiling

Optimal Research Application Scenarios for (2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone Based on Differential Evidence


SphK1 Target Validation and Chemical Probe Development Requiring a Thiazole-Based Scaffold

This compound is most appropriately deployed as a representative of the thiazolyl-piperidine SphK1 inhibitor chemotype in target validation studies, where a structurally distinct scaffold (relative to amidine-based or other SphK1 inhibitors) is needed to control for off-target effects associated with a particular chemotype [1]. The patent family confirms SphK1 as the primary target for this class, and researchers can use this compound to establish the pharmacological consequences of SphK1 inhibition via a thiazole-containing molecule, provided that in-house profiling confirms target engagement and potency [1].

Structure-Activity Relationship (SAR) Studies on Piperidine 4-Position Modifications

The unique 6-methylpyridin-2-yloxy substituent at the piperidine 4-position makes this compound a valuable reference point in systematic SAR exploration of thiazolyl-piperidine SphK1 inhibitors. When compared to analogs bearing sulfonyl, hydroxymethyl, or other substituents at the same or different piperidine positions, the pyridinyloxy group can provide insights into hydrogen-bonding interactions, steric tolerance, and electronic effects within the SphK1 binding pocket.

Physicochemical Benchmarking for Thiazolyl-Piperidine Compound Libraries

With its calculated logP of ~3.1 and tPSA of ~77 Ų, this compound serves as a mid-range reference for drug-like property benchmarking within thiazolyl-piperidine screening libraries. Researchers can use it as a control to assess how structural modifications (e.g., introduction of sulfonyl or carboxyl groups) shift physicochemical parameters and impact assay performance, solubility, and permeability.

Comparative Selectivity Profiling Against SphK2 and Related Lipid Kinases

The patent literature claims that compounds of this chemotype achieve specific inhibition of SphK1 without inhibiting SphK2 [1]. This compound can therefore be deployed in selectivity panels that include SphK2, other sphingolipid pathway enzymes, and unrelated kinases to verify and quantify the selectivity window of this specific substitution pattern. Such data would directly inform the compound's suitability as a chemical probe versus a more promiscuous tool compound.

Quote Request

Request a Quote for (2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.